N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8(19)16-13-17-18-14(24-13)23-6-12(20)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNXAPBIZUVGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared by reacting thiosemicarbazide with acetic anhydride.
Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a suitable linker, such as a halogenated acetamide, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and cellular pathways.
Medicine
In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The thiadiazole ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Thiadiazole vs. Oxadiazole Derivatives
The substitution of sulfur in thiadiazole (as in the target compound) with oxygen in oxadiazole (e.g., 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ) alters electronic properties. Oxadiazoles, however, may offer better metabolic stability due to reduced susceptibility to oxidation .
Substituent Effects on the Thiadiazole Ring
- 5-Acetamido Group : The target compound’s 5-acetamido substitution is analogous to N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . Both compounds share the acetamido group at position 5, which is critical for hydrogen bonding (N–H···O/N interactions) in enzyme inhibition .
- Sulfanyl Bridges : The sulfanyl (–S–) linker in the target compound is structurally similar to derivatives like 5-[(4-acetamido)benzene sulfonamido]-1,3,4-thiadiazol-2-(N-benzoyl)sulfonamide . Sulfanyl groups enhance conformational flexibility and facilitate π-stacking interactions in biological systems.
Side Chain Modifications
- Benzodioxolylmethyl vs. Benzyl/Piperidine Groups : Replacing the benzylsulfanyl group in N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide with a benzodioxolylmethyl moiety introduces a methylenedioxy group, which is associated with improved pharmacokinetic properties (e.g., blood-brain barrier penetration in psychoactive compounds).
- Indole vs. Benzodioxole Systems : Derivatives like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide utilize indole for its planar aromaticity and hydrogen-bonding capacity. Benzodioxole, in contrast, offers steric bulk and electron-rich aromaticity, which may alter target selectivity.
Physicochemical Data Comparison
Key Observations :
- The target compound’s lower predicted LogP (1.8 vs. 2.1–2.5) suggests improved aqueous solubility, likely due to the benzodioxole’s polarity.
- Yields for thiadiazole derivatives typically exceed 70%, indicating robust synthetic protocols .
Enzyme Inhibition
1,3,4-Thiadiazoles are known carbonic anhydrase inhibitors (e.g., acetazolamide) . The acetamido group in the target compound may mimic sulfonamide inhibitors by coordinating zinc ions in enzyme active sites. Compared to N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the benzodioxole group could enhance selectivity for isoforms like hCA IX/XII, which are overexpressed in tumors .
Antimicrobial and Anticonvulsant Effects
Thiadiazole derivatives with sulfanyl-acetamide side chains exhibit broad-spectrum antimicrobial activity. The benzodioxole moiety may further potentiate these effects by disrupting microbial membrane integrity. Anticonvulsant activity, observed in piperidine-substituted analogs , remains untested in the target compound but is plausible due to structural similarities.
Structural Insights from Crystallography
Single-crystal X-ray analyses of related compounds (e.g., ) reveal planar thiadiazole cores and intramolecular S···O hypervalent interactions (2.625–2.628 Å), stabilizing specific conformations. The target compound’s benzodioxole group may induce similar planar stacking or novel intermolecular interactions, warranting further crystallographic study using programs like SHELXL or ORTEP-3 .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a benzodioxole moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Interaction : It may interact with various receptors, influencing cellular responses such as apoptosis or proliferation in cancer cells.
- Antimicrobial Activity : Given the thiadiazole component, the compound may exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
Research indicates that compounds containing thiadiazole and benzodioxole moieties have demonstrated significant anticancer properties. For instance:
- A study on related thiadiazole derivatives showed effective inhibition of cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- In vitro studies have shown that compounds similar to this compound exhibit activity against various bacterial strains .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study 1: Anticancer Properties
A recent study investigated the anticancer potential of thiadiazole derivatives. The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 5 µM. This suggests that modifications to the thiadiazole structure can enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus. The derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
- The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzodioxole-methylamine intermediate via reductive amination of 1,3-benzodioxole-5-carbaldehyde.
- Step 2 : Thioether linkage formation between the acetamide-thiadiazole moiety and the benzodioxole-methyl group using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
- Key challenges include maintaining anhydrous conditions and controlling reaction temperatures (60–80°C) to prevent thiadiazole ring decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxole methyl group (δ 4.25–4.35 ppm) and thiadiazole sulfanyl protons (δ 3.70–3.85 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]⁺ at m/z 449.0987) and fragmentation patterns .
- HPLC-PDA : Ensures >95% purity with a C18 column (mobile phase: acetonitrile/water 70:30) .
Q. What are the known biological targets or mechanisms of action?
- Preliminary studies suggest inhibition of cysteine proteases (e.g., cathepsin B) due to the thiadiazole sulfanyl group’s nucleophilic reactivity .
- The benzodioxole moiety may enhance blood-brain barrier penetration, making it a candidate for neuropharmacological studies .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether coupling step?
- Solvent Optimization : Use DMF with 4Å molecular sieves to scavenge water and prevent hydrolysis of the thiadiazole ring .
- Catalyst Screening : Compare EDCI/HOBt with newer catalysts like DMTMM for improved coupling efficiency (yields increased from 65% to 82% in pilot studies) .
- Statistical Design : Apply a Box-Behnken experimental design to optimize temperature (70°C), pH (7.5), and stoichiometry (1:1.2 ratio of benzodioxole-methylamine to thiadiazole intermediate) .
Q. How to resolve contradictions in reported solubility data?
- Issue : Discrepancies in aqueous solubility (reported as 0.12 mg/mL vs. 0.05 mg/mL) .
- Methodology :
- Conduct pH-dependent solubility assays (pH 1.2–7.4) to identify ionization effects.
- Use dynamic light scattering (DLS) to detect aggregation states influencing measurements .
- Recommendation : Standardize protocols using USP buffers and control temperature (25°C ± 0.5°C) .
Q. What strategies mitigate instability of the thiadiazole ring during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidative degradation .
- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life (>12 months at 4°C) .
- Stability-Indicating Assays : Monitor degradation via UPLC-MS with a BEH C18 column (2.1 × 50 mm, 1.7 µm) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications :
- Replace the benzodioxole group with 2,3-dihydrobenzo[b][1,4]dioxine to assess steric effects on target binding .
- Substitute the acetamide with propionamide to evaluate hydrophobic interactions .
- Assay Design :
- Use surface plasmon resonance (SPR) to quantify binding affinity to cathepsin B (KD values).
- Pair with molecular dynamics simulations to map ligand-protein interactions (e.g., Schrödinger Suite) .
Q. How to address discrepancies in reported melting points?
- Issue : Melting points vary (198–205°C vs. 210–215°C) due to polymorphic forms .
- Resolution :
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use X-ray powder diffraction (XRPD) to characterize crystalline vs. amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
